N-(3-ethynylphenyl)butanamide

Description

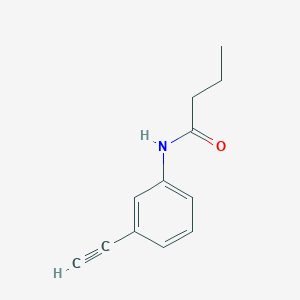

N-(3-ethynylphenyl)butanamide is a specialized amide compound characterized by a butanamide chain linked to a phenyl ring substituted with an ethynyl group (-C≡CH) at the 3-position. The ethynyl group confers unique electronic and steric properties, distinguishing it from other phenyl-substituted amides.

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)butanamide |

InChI |

InChI=1S/C12H13NO/c1-3-6-12(14)13-11-8-5-7-10(4-2)9-11/h2,5,7-9H,3,6H2,1H3,(H,13,14) |

InChI Key |

YRVCRFXYVVNOHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC=CC(=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)butanamide typically involves the reaction of 3-ethynylaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-ethynylaniline+butanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of N-(3-ethynylphenyl)butylamine.

Substitution: Formation of substituted derivatives on the phenyl ring.

Scientific Research Applications

N-(3-ethynylphenyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)butanamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituent on the phenyl ring significantly impacts the compound’s electronic and steric profiles:

- N-(3-ethynylphenyl)butanamide : The ethynyl group is a strong electron-withdrawing group (EWG) via induction, reducing electron density on the phenyl ring. Its linear geometry minimizes steric hindrance compared to bulkier substituents.

- 3-Chloro-N-phenyl-phthalimide (): The chloro substituent is a moderate EWG, offering less electron withdrawal than ethynyl. Its tetrahedral geometry introduces greater steric bulk, which may hinder interactions in catalytic or biological systems .

- 2-Acetyl-3-methyl-N-phenylbutanamide (): The acetyl group is an EWG through induction, while the methyl group adds steric bulk. This branching may reduce solubility in polar solvents compared to the linear ethynyl group .

Physical and Chemical Properties

Biological Activity

N-(3-ethynylphenyl)butanamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This compound contains an ethynyl group, which is known for its ability to engage in π-π interactions with aromatic residues in proteins, and an amide group that can form hydrogen bonds with amino acids. These properties suggest that this compound may interact with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The ethynyl moiety facilitates π-π interactions with aromatic residues in proteins, while the amide group allows for hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, potentially leading to various biological effects such as:

- Enzyme inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor modulation : It can influence receptor activity, which may affect signal transduction pathways.

Pharmacological Potential

Research indicates that compounds similar to this compound have been studied for their pharmacological activities, including:

- Antimicrobial properties : Some derivatives exhibit activity against Gram-negative bacteria, suggesting potential use as antibacterial agents.

- Anticancer activity : Certain analogs have shown promise in inhibiting cancer cell proliferation.

Case Studies

- Antimicrobial Activity : A study investigated the efficacy of this compound derivatives against various bacterial strains. Results indicated that modifications to the ethynyl group enhanced antibacterial activity, particularly against resistant strains.

- Cancer Research : In vitro assays demonstrated that this compound could inhibit the growth of breast cancer cells by inducing apoptosis. This effect was linked to its ability to bind and inhibit specific oncogenic proteins.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes key characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethynyl group, butanamide moiety | Potential antimicrobial and anticancer properties |

| N-(3-ethynylphenyl)acetamide | Ethynyl group, acetamide moiety | Antimicrobial activity observed |

| N-(3-ethynylphenyl)propanamide | Ethynyl group, propanamide moiety | Enhanced solubility and interaction with targets |

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 3-ethynylaniline with butanoyl chloride in the presence of a base (e.g., pyridine). The reaction conditions are crucial for maximizing yield and purity:

- Reagents : 3-Ethynylaniline, butanoyl chloride, pyridine.

- Conditions :

- Low temperature to prevent side reactions.

- Controlled atmosphere to enhance yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.